molecular formula C16H25ClN2O B2626003 N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride CAS No. 1568790-13-5

N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride

Cat. No. B2626003
CAS RN: 1568790-13-5
M. Wt: 296.84
InChI Key: FMHBXVIYLYCHAB-UHFFFAOYSA-N
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Description

“N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” is a compound that is used for proteomics research applications . The molecular formula of this compound is C10H21ClN2O, and it has a molecular weight of 220.74 .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with various reagents. For instance, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The compound also contains a tert-butylphenyl group and a carboxamide group .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, α-arylation, enantioselective α-benzylation, and enantioselective α−triflouromethylation of aldehydes are some of the reactions that piperidine derivatives can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” include a molecular formula of C10H21ClN2O and a molecular weight of 220.74 .

Scientific Research Applications

Chemical Modification and Analgesic Activity

  • A study focused on the chemical modification of BCTC, a TRPV1 antagonist with analgesic properties, resulted in the discovery of novel analogs with improved pharmacological profiles. These analogs aim to provide alternative solutions for chronic pain management while addressing the limitations of BCTC, such as its side effects and pharmacokinetic profile (Cunbin Nie et al., 2020).

Synthesis and Characterization

  • Research on the synthesis and characterization of tert-butyl piperazine-1-carboxylate derivatives explored their potential antibacterial and anthelmintic activities. The study detailed the synthesis process and evaluated the biological activity of the compounds, contributing to the development of new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Synthesis Process Optimization

  • A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders. This optimized synthesis method demonstrates the feasibility of producing this compound at a larger scale, highlighting its potential in drug development (Daiyan Wei et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

  • Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. This research suggests the potential of these compounds as anticancer agents, indicating the significant role of substituents on the phenyl ring in determining their potency (Vinaya Kambappa et al., 2017).

Solvent Effects on Spectra

  • A study on N-(2,5-di-tert-butylphenyl)-9-pyrrolidinoperylene-3,4-dicarboximide revealed paradoxical solvent effects on its absorption and emission spectra, offering insights into the impact of solvent polarity on the photophysical properties of such compounds. This research contributes to the understanding of solvatochromic behavior in molecular design for optical applications (P. D. Zoon & A. Brouwer, 2005).

Mechanism of Action

Piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors . They have also been shown to relieve pain and achieve analgesia in mice .

Safety and Hazards

There is limited information available on the safety and hazards of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride”. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . There is also a focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-(2-tert-butylphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12;/h4-7,12,17H,8-11H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHBXVIYLYCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride

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